molecular formula C16H16INO5S B5579847 2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate

2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate

Cat. No. B5579847
M. Wt: 461.3 g/mol
InChI Key: CKUSWGXAQWROAZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound belongs to a class of specialized organosulfonates, known for their diverse applications in organic synthesis, materials science, and occasionally in pharmaceuticals. The focus here is on the chemical's synthesis, structural analysis, chemical and physical properties, excluding its use in drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of related organosulfonate compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized through a three-step procedure, achieving an overall yield of 65% (Pan et al., 2020). This method highlights the complexity and efficiency of synthesizing such compounds.

Molecular Structure Analysis

The crystal structure of similar sulfonate compounds provides insights into their molecular geometry and intermolecular interactions. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate showcases hydrogen bonding and molecular orientation in the solid state, reflecting the structural intricacies of these molecules (Wu et al., 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are crucial for its applications. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated reactions, for instance, demonstrate the compound's potential in synthesizing ureas and hydroxamic acids without racemization, indicating its versatility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's application. The synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds provide data on their luminescence and potential optical applications, highlighting the importance of understanding these physical properties (Ruanwas et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the mechanisms of its reactions, are fundamental for harnessing the compound's potential. The ethoxy group scrambling in sterically restricted ethoxysulfonium salts illustrates the dynamic behavior of such compounds under certain conditions, which is essential for designing reaction pathways (Kimura et al., 1997).

Scientific Research Applications

Synthesis and Characterization

2-Ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate, a compound of interest in various scientific research applications, has been synthesized through multi-step procedures starting from commercially available precursors. For example, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized via a three-step procedure, starting from resorcinol with an overall yield of 65%. The structural determination of these products was conducted using 1H and 13C NMR, HRMS, and IR techniques, which are crucial for confirming the identity and purity of synthesized compounds (Pan et al., 2020).

Catalytic Applications

The catalytic properties of related sulfonate compounds have been explored in various chemical transformations. For instance, sulfonated Schiff base copper(II) complexes demonstrated efficient and selective catalysis in alcohol oxidation. These complexes, derived from reactions involving sulfonic acid and aldehydes, showcased notable catalytic behavior, converting alcohols to their corresponding aldehydes or ketones with high selectivity and under environmentally benign conditions (Hazra et al., 2015).

Corrosion Inhibition

The compound and its derivatives have been evaluated as corrosion inhibitors, particularly for metals in acidic environments. Research indicates that certain synthesized sulfonate derivatives exhibit excellent inhibitory properties against metal corrosion, with efficiency increasing alongside the concentration of the inhibitor. These studies often employ electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to quantify the effectiveness of these compounds in mitigating corrosion, shedding light on their potential industrial applications (Ehsani et al., 2015).

Biological Activity

Although the specific biological activities of 2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate have not been extensively reported, related compounds have been studied for their potential biological applications. Schiff base ligands and their metal complexes, for example, have been synthesized and evaluated for their biological activities, including antimicrobial properties. These studies contribute to a broader understanding of the potential biomedical applications of such compounds (Ahmadi & Amani, 2012).

properties

IUPAC Name

[2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO5S/c1-3-22-15-9-12(10-18-19)8-14(17)16(15)23-24(20,21)13-6-4-11(2)5-7-13/h4-10,19H,3H2,1-2H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUSWGXAQWROAZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)I)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)I)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.